8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid
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Overview
Description
8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex organic compound that features a unique combination of indole, morpholine, and pyrido[3,2-d]pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyrido[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under high-temperature conditions, typically using a strong acid or base as a catalyst.
Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Final Assembly: The final step involves coupling the indole, morpholine, and pyrido[3,2-d]pyrimidine fragments under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets within cells. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)pyrimidine-2-amine: Shares the indole and pyrimidine moieties but lacks the morpholine group.
6-methyl-4-(1H-indol-3-yl)pyrimidine-2-carboxylic acid: Similar core structure with different substituents.
2-(1H-indol-4-yl)-6-(4-morpholin-4-yl)pyrido[3,2-d]pyrimidine: Closely related structure with slight variations in the indole and pyrido[3,2-d]pyrimidine rings.
Uniqueness
8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16ClN5O3 |
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Molecular Weight |
409.8 g/mol |
IUPAC Name |
8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C20H16ClN5O3/c21-13-10-15(19(27)28)23-18-16(12-2-1-3-14-11(12)4-5-22-14)24-20(25-17(13)18)26-6-8-29-9-7-26/h1-5,10,22H,6-9H2,(H,27,28) |
InChI Key |
KQHKJBTZPNNJNV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(=N2)C4=C5C=CNC5=CC=C4)N=C(C=C3Cl)C(=O)O |
Origin of Product |
United States |
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